molecular formula C14H12FN3OS B5731711 4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5731711
M. Wt: 289.33 g/mol
InChI Key: XRORYJBZDCFJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as FMPAC, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide acts as a potent inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the invasiveness of cancer cells. This compound has also been shown to reduce the levels of amyloid-beta peptide, which is implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a potent inhibitor of CK2, making it a useful tool for investigating the role of CK2 in various cellular processes. This compound is also relatively stable and can be easily synthesized in the lab.
However, this compound also has some limitations for lab experiments. It is highly toxic and can only be used in vitro. The use of this compound in vivo is limited due to its toxicity and lack of specificity.

Future Directions

There are several future directions for the use of 4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in scientific research. One direction is the development of more specific inhibitors of CK2 that can be used in vivo. Another direction is the investigation of the role of CK2 in other cellular processes such as autophagy and DNA repair. Finally, this compound can be used in combination with other cancer treatments to enhance their efficacy.

Synthesis Methods

The synthesis of 4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with 6-methyl-2-pyridinylamine to form 4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzamide. Finally, this compound is treated with carbon disulfide to form this compound.

Scientific Research Applications

4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been used in various scientific research studies to investigate the role of CK2 in different cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been used in the study of neurodegenerative diseases, as CK2 has been implicated in the development of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-9-3-2-4-12(16-9)17-14(20)18-13(19)10-5-7-11(15)8-6-10/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRORYJBZDCFJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.